An In-Depth Technical Guide to the Synthesis and Properties of N,N-diethylbutan-1-amine
An In-Depth Technical Guide to the Synthesis and Properties of N,N-diethylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-diethylbutan-1-amine, a tertiary amine with the chemical formula C₈H₁₉N, is a versatile building block in organic synthesis. Its utility spans from being a precursor in the production of various organic compounds to potential applications in medicinal chemistry and pharmaceutical manufacturing.[1] The presence of a nucleophilic nitrogen atom and a flexible butyl chain imparts specific chemical and physical properties that make it a valuable reagent in a variety of chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, and characterization, aimed at professionals in research and development.
Physicochemical Properties
N,N-diethylbutan-1-amine is a colorless to light yellow liquid with a characteristic amine-like odor.[2] It is a flammable liquid and may be unstable with prolonged exposure to air.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₉N | [2] |
| Molecular Weight | 129.24 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 136.5 °C | [2] |
| Density | 0.77 g/cm³ | [2] |
| Flash Point | 24 °C | [2] |
| Water Solubility | Less than 1 mg/mL at 22.8 °C | [2] |
| Refractive Index | n20/D 1.414 | [2] |
Synthesis of N,N-diethylbutan-1-amine
There are two primary and reliable methods for the laboratory synthesis of N,N-diethylbutan-1-amine: reductive amination of butanal with diethylamine and nucleophilic substitution of a butyl halide with diethylamine.
Method 1: Reductive Amination of Butanal with Diethylamine
Reductive amination is a highly efficient and common method for the formation of amines. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of butanal and diethylamine, which is then reduced in situ to the corresponding tertiary amine.
Reaction Scheme:
Figure 1: Reductive amination of butanal with diethylamine.
Detailed Experimental Protocol:
-
Materials:
-
Butanal
-
Diethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
-
-
Procedure:
-
To a stirred solution of butanal (1.0 eq) in dichloromethane (DCM), add diethylamine (1.2 eq) at room temperature.
-
Stir the mixture for 20-30 minutes to allow for the formation of the iminium ion.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.
-
Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude N,N-diethylbutan-1-amine can be purified by vacuum distillation to yield a colorless liquid.
Method 2: Alkylation of Diethylamine with 1-Bromobutane
This method involves the nucleophilic attack of diethylamine on an alkyl halide, in this case, 1-bromobutane. It is a straightforward Sₙ2 reaction. However, a significant drawback is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt.[3][4] Using an excess of diethylamine can help to minimize this side reaction.
Reaction Scheme:
Figure 2: Alkylation of diethylamine with 1-bromobutane.
Detailed Experimental Protocol:
-
Materials:
-
1-Bromobutane
-
Diethylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
-
-
Procedure:
-
In a round-bottom flask, combine 1-bromobutane (1.0 eq), a significant excess of diethylamine (3.0-5.0 eq), and potassium carbonate (2.0 eq) in acetonitrile.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and excess diethylamine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product can be purified by fractional distillation under reduced pressure.
Product Characterization
Accurate characterization of the synthesized N,N-diethylbutan-1-amine is crucial to ensure its purity and confirm its identity. The following spectroscopic techniques are typically employed:
Infrared (IR) Spectroscopy
As a tertiary amine, the IR spectrum of N,N-diethylbutan-1-amine will not show N-H stretching bands in the region of 3300-3500 cm⁻¹.[5] The key diagnostic peaks will be the C-N stretching and C-H stretching and bending vibrations.
-
C-H stretch (aliphatic): Strong bands in the 2850-2960 cm⁻¹ region.
-
C-N stretch (aliphatic amine): A medium to weak band in the 1020–1250 cm⁻¹ region.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. The expected signals for N,N-diethylbutan-1-amine are:
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A triplet corresponding to the terminal methyl group of the butyl chain.
-
A triplet corresponding to the methyl groups of the ethyl chains.
-
Multiplets for the methylene groups of the butyl and ethyl chains.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.
Mass Spectrometry (MS)
The mass spectrum of N,N-diethylbutan-1-amine will show a molecular ion peak (M⁺) at an odd m/z value, which is characteristic of compounds containing a single nitrogen atom.[6] The fragmentation pattern is dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[6] This will result in a prominent base peak.
Safety and Handling
N,N-diethylbutan-1-amine is a flammable liquid and vapor.[2] It causes severe skin burns and eye damage.[2] Therefore, it is essential to handle this chemical in a well-ventilated area, preferably in a chemical fume hood.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[2] Keep the compound away from heat, sparks, and open flames.[2]
Applications in Research and Development
N,N-diethylbutan-1-amine serves as a valuable intermediate in organic synthesis. Its nucleophilic nature allows it to participate in a variety of reactions to form more complex molecules. It can be used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The tertiary amine functionality can also act as a base or a ligand in catalytic processes.
Conclusion
This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of N,N-diethylbutan-1-amine. The detailed protocols for its preparation via reductive amination and alkylation offer practical guidance for laboratory synthesis. Adherence to the safety precautions outlined is imperative when handling this compound. The information presented herein is intended to support researchers and scientists in the effective utilization of N,N-diethylbutan-1-amine in their research and development endeavors.
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